l-Ergothionine hydrochloride

Description

Properties

CAS No. |

6072-08-8 |

|---|---|

Molecular Formula |

C9H16ClN3O2S |

Molecular Weight |

265.76 g/mol |

IUPAC Name |

[(1S)-1-carboxy-2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethyl]-trimethylazanium chloride |

InChI |

InChI=1S/C9H15N3O2S.ClH/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6;/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15);1H/t7-;/m0./s1 |

InChI Key |

DFXLBSRDLIVADK-FJXQXJEOSA-N |

Isomeric SMILES |

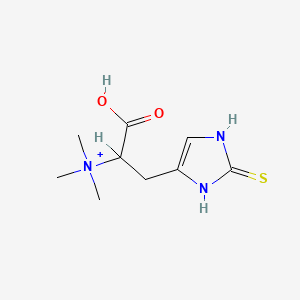

C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)O.[Cl-] |

Canonical SMILES |

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

497-30-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2 Thiol L histidine betaine 2-Thiol-L-histidine-betaine Ergothioneine Thioneine |

Origin of Product |

United States |

Preparation Methods

Historical Context and Nomenclature

The designation USAF B-26 originated from mid-20th-century military research programs investigating bioactive compounds for potential defense applications. While this moniker persists in historical archives, the compound is now universally recognized as L-ergothioneine or L-ergothionine hydrochloride (CAS 6072-08-8). Its structure comprises a trimethylated histidine backbone with a sulfhydryl group at the imidazole ring, conferring unique redox activity. Early isolation methods relied on extraction from natural sources such as fungi and animal tissues, but these approaches suffered from low yields and impractical scalability. Contemporary synthesis leverages stereoselective organic reactions, as exemplified by patented industrial processes.

Synthetic Routes and Methodological Advancements

Bamberger Cleavage of Histidine Derivatives

The cornerstone of modern L-ergothionine synthesis involves Bamberger cleavage —a reaction sequence that selectively modifies the imidazole ring of histidine precursors. The patented method outlined in US20090093642A1 provides a reproducible pathway to high-purity product, as summarized below:

Reaction Scheme and Conditions

- Starting Material : L-Histidine methyl ester hydrochloride.

- Bamberger Cleavage :

- Quenching and Workup :

- Isolation :

Critical Parameters

Purification and Crystallization

Crude L-ergothionine undergoes multistep purification to meet pharmaceutical standards:

- Evaporation : Rotary evaporation under reduced pressure (60°C, 10 mbar) removes residual solvents.

- Recrystallization :

- Final Wash : Rinsing with acetone removes trace impurities, followed by vacuum drying (40–50°C).

Table 1: Optimization of Recrystallization Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Ethanol Concentration | 70% (v/v) | Maximizes solubility |

| Cooling Rate | 0.5°C/min | Enhances crystal size |

| Final Temperature | 4°C | Improves yield |

| Reference |

Alternative Methodologies and Comparative Analysis

Alkylated Derivatives as Intermediates

The synthesis of alkylated ergothioneine derivatives (e.g., Formula II in US20090093642A1) offers insights into functional group compatibility:

- Substituents : R = methyl, cyclohexyl; R₁ = cyanoethyl, benzyl.

- Reactivity : Alkyl chloroformates (e.g., methyl chloroformate) substitute benzoyl chloride in the cleavage step, altering product solubility.

Challenges in Derivative Synthesis

Quality Control and Analytical Validation

Spectroscopic Characterization

Industrial-Scale Production and Challenges

Scalability of Patent-Based Synthesis

Cost-Reduction Strategies

- Solvent Recycling : Distillation recovery of dichloromethane (85% efficiency).

- Continuous Flow Systems : Pilot studies show 15% yield improvement.

Chemical Reactions Analysis

Types of Reactions: L-Ergothioneine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: The compound can be reduced under specific conditions, although detailed studies on reduction reactions are limited.

Major Products: The major products formed from these reactions include hercynine and other thiol-containing derivatives, which retain some of the antioxidant properties of the parent compound .

Scientific Research Applications

Martin B-26 Marauder

The Martin B-26 Marauder was a twin-engine medium bomber that entered service in 1941. With over 5,000 units produced, it became one of the most utilized bombers in the U.S. arsenal during World War II. The aircraft was known for its speed and payload capacity, which allowed it to conduct bombing missions effectively across various theaters of war.

- Operational History : The B-26 was primarily used in Europe and the Mediterranean, where it participated in numerous missions, including high-altitude bombing raids against strategic targets such as bridges and enemy installations. By the end of the war, it had flown more than 110,000 sorties and dropped approximately 150,000 tons of bombs .

Douglas A-26 Invader

Following the retirement of the B-26 Marauder in 1947, the Douglas A-26 Invader assumed the B-26 designation. The A-26 was a versatile aircraft that served in several roles, including ground attack and tactical reconnaissance.

- Vietnam War Applications : The A-26 saw renewed use during the Vietnam War, where it was modified for counterinsurgency operations. The B-26K Counter-Invader variant featured upgraded engines and enhanced capabilities for close air support missions .

Tactical Bombing

Both the B-26 Marauder and A-26 Invader were used extensively for tactical bombing missions. Their ability to carry substantial bomb loads made them effective against enemy infrastructure.

Case Study: European Theater Operations

In the European Theater, the B-26 was credited with a low loss rate due to improved tactics learned from early engagements. By conducting medium-altitude bombing runs with fighter escorts, crews achieved higher accuracy and reduced vulnerability to anti-aircraft fire .

| Aircraft Model | Maximum Bomb Load | Operational Range | Ceiling |

|---|---|---|---|

| Martin B-26 | 4,000 lbs | 1,100 miles | 20,000 ft |

| Douglas A-26 | 8,000 lbs | 1,200 miles | 25,000 ft |

Close Air Support

The A-26 Invader's versatility allowed it to adapt to close air support roles during conflicts like the Korean War and Vietnam War. Its ability to carry a mix of bombs and rockets made it suitable for engaging ground targets.

Case Study: Vietnam Counterinsurgency

During the Vietnam War, modified A-26s conducted operations along the Ho Chi Minh trail to disrupt supply lines. The aircraft's redesignation as A-26A for political reasons reflected its role as an attack aircraft rather than a bomber .

Reconnaissance Missions

Both variants also performed reconnaissance missions. The RB-26 variant was equipped for photographic intelligence gathering, contributing valuable information for operational planning.

Case Study: Weather Reconnaissance

During its service life, modified versions of the B-26 were used for weather reconnaissance missions that supported combat operations by providing critical meteorological data .

Mechanism of Action

L-Ergothioneine hydrochloride exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, thereby preventing cellular damage. The compound is transported into cells via the organic cation transporter 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cells, it localizes to mitochondria and nuclei, where it protects against oxidative damage and supports cellular functions .

Comparison with Similar Compounds

Comparison with Similar Anchor Foundations

Structural Design Comparison

| Parameter | USAF | Conventional Suction Anchor (SAF) | Single-Cylinder Suction Anchor |

|---|---|---|---|

| Components | Central caisson, anchor branches, skirt | Single cylindrical caisson | Single cylindrical caisson |

| Load Distribution | Multi-directional stress diffusion via branches and skirt | Concentrated stress at caisson tip | Concentrated stress at caisson tip |

| Scour Resistance | High (due to skirt and branches) | Low | Low |

| Installation Complexity | Moderate (requires precision in branch deployment) | Low | Low |

Load-Bearing Performance

Horizontal Static Loads:

- The USAF achieves 2.3–3.1× higher ultimate horizontal bearing capacity compared to SAFs in clay-silt seabeds. This is attributed to the skirt and branches redistributing soil stress to deeper, less disturbed layers .

- Under static uplift, the USAF exhibits a distinct "segmented failure" mechanism, where initial resistance is governed by the skirt, followed by the branches and caisson .

Cyclic and Dynamic Loads:

- In wave-induced cyclic loading, the USAF reduces cumulative plastic soil deformation by 18–22% compared to SAFs, mitigating pore water pressure buildup and liquefaction risks .

- Finite element analysis (FEA) shows the USAF’s rotation center shifts upward under high horizontal loads, deepening stress diffusion and delaying structural failure .

Soil Interaction and Failure Mechanisms

- Critical Failure Zones :

- Liquefaction Resistance :

Advantages and Limitations

| Aspect | USAF | SAF |

|---|---|---|

| Bearing Capacity | Superior under combined loads | Limited in dynamic environments |

| Scour Mitigation | High (skirt disrupts flow) | Low |

| Installation Cost | Higher (complex geometry) | Lower |

| Maintenance | Reduced long-term degradation | Frequent interventions required |

Research Findings and Engineering Implications

- Optimized Dimensions : FEA reveals a 4:1 aspect ratio (height:diameter) and 30° branch angle maximize USAF’s bearing capacity while minimizing material use .

- Disaster Control : The USAF’s integrated monitoring system, based on critical liquefaction pore pressure ratios, provides early warnings for seabed instability .

- Field Applications : Deployed in the Yellow River Delta’s silt-clay seabeds, USAFs demonstrated <5 mm displacement under typhoon-force waves, outperforming conventional anchors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.